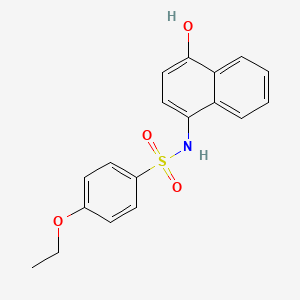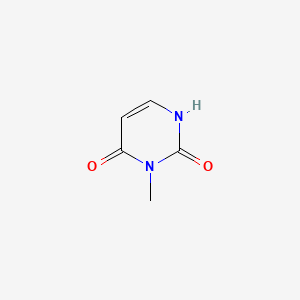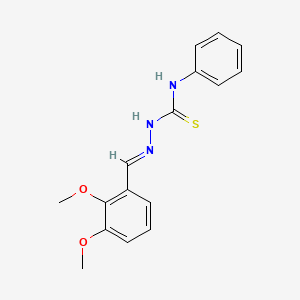![molecular formula C15H13N3O2S B7734986 2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B7734986.png)
2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid core with a phenylcarbamothioylhydrazinylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylcarbamothioylhydrazine under specific conditions. One common method includes the condensation reaction between 2-formylbenzoic acid and phenylcarbamothioylhydrazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylhydrazine: An organic compound used in the synthesis of pharmaceuticals and dyes.
Thiosemicarbazide: A compound with potential antimicrobial and anticancer activities.
Uniqueness
2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid, phenylhydrazine, and thiosemicarbazide. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(20)13-9-5-4-6-11(13)10-16-18-15(21)17-12-7-2-1-3-8-12/h1-10H,(H,19,20)(H2,17,18,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYRMWYUCHYYHR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)methyl]benzoic acid](/img/structure/B7734915.png)
![3-(3-Oxobutan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7734921.png)
![1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734926.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734932.png)
![1-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734947.png)
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734955.png)
![1-[(Z)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734959.png)
![1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734969.png)
![4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B7734977.png)
![1-phenyl-3-[(E)-(2-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7735001.png)
![1-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7735014.png)

